molecular formula C25H28Cl2N2O B1662937 BRL 15572 hydrochloride CAS No. 1173022-77-9

BRL 15572 hydrochloride

Cat. No. B1662937
M. Wt: 443.4 g/mol
InChI Key: KQGJIKWDFWLCHO-UHFFFAOYSA-N
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Description

BRL 15572 hydrochloride is a selective antagonist of h5-HT1D, displaying high affinity for h5-HT1D receptors . It could be useful pharmacological agents to characterize 5-HT1D receptor-mediated responses .


Molecular Structure Analysis

The molecular formula of BRL 15572 hydrochloride is C25H28Cl2N2O . The InChI Key is KQGJIKWDFWLCHO-UHFFFAOYSA-N .


Chemical Reactions Analysis

BRL 15572 hydrochloride has been found to have high affinity for h5-HT1D receptors and stimulates [35S]GTPγS binding in CHO cell membranes expressing h5-HT1B and h5-HT1D receptors .


Physical And Chemical Properties Analysis

BRL 15572 hydrochloride has a molecular weight of 443.42 . It is recommended to be stored at -20°C .

Scientific Research Applications

Neuroprotection in Ischemia

BRL 15572 Hydrochloride has been researched for its potential in neuroprotection, especially in ischemic conditions. A study demonstrated that a selective κ-opioid receptor agonist, closely related to BRL 15572, provided significant neuroprotection from focal cerebral ischemia when given as a pretreatment or as a posttreatment. It also attenuated nitric oxide production in ischemic striatum, suggesting a mechanism of action for ischemic neuroprotection (Goyagi, Toung, Kirsch, Traystman, Koehler, Hurn, & Bhardwaj, 2003).

Antidepressant and Antipsychotic Effects

BRL 15572 Hydrochloride has been implicated in studies examining its effects on serotonin receptors, specifically the 5-HT1D receptor. It is used as a pharmacological tool to differentiate between human 5-HT1B and 5-HT1D receptors, which are critical in the modulation of neurotransmitter release. These studies suggest potential applications in treating depression and psychotic disorders (Price et al., 1997).

Cardiovascular Research

In cardiovascular research, BRL 15572 has been used to study its effects on human 5-HT auto- and heteroreceptors. These receptors play a crucial role in the modulation of heart rate and cardiac contractility. Understanding the interaction between BRL 15572 and these receptors can lead to better management of cardiovascular diseases (Schlicker et al., 1997).

Potential in Treating Skin Diseases

BRL 15572 Hydrochloride might have implications in dermatology, particularly in the treatment of skin diseases. Research into compounds with similar properties has shown potential in enhancing skin permeation and treating skin-related conditions, which could extend to the uses of BRL 15572 (Torky et al., 2018).

Safety And Hazards

BRL 15572 hydrochloride is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . It is recommended to avoid dust formation and breathing vapors, mist, gas, or dust .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJIKWDFWLCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042620
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRL 15572 hydrochloride

CAS RN

193611-72-2, 1173022-77-9
Record name 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193611-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F De Ponti, F Crema, E Moro… - American Journal …, 2003 - journals.physiology.org
… ,1-diphenyl-2-propanol hydrochloride (BRL-15572 hydrochloride) (respectively, nonselective 5-HT … SB-216641 hydrochloride and BRL-15572 hydrochloride were purchased from Tocris …
Number of citations: 34 journals.physiology.org
CY Jeong, HB Bae, HC Park, JI Choi… - Korean Journal of …, 2004 - ekja.org
… serotonin hydrochloride (Research Biochemical Internationals [RBI], USA), WAY-100635 maleate (RBI), GR 55562 dihydrochloride (Tocris Cookson Ltd., UK), BRL 15572 hydrochloride …
Number of citations: 2 ekja.org
E Calama, M Fernández, A Morán, M Martín… - Naunyn-Schmiedeberg's …, 2002 - Springer
In the present study we attempted to characterise the responses and receptors involved in the effects of 5-hydroxytryptamine (5-HT, serotonin) in in situ autoperfused rat hindquarters. …
Number of citations: 28 link.springer.com
M García, A Morán, ML Martín… - Clinical and …, 2007 - Wiley Online Library
In the present study, we investigated how alloxan‐induced diabetes affects the ability of 5‐hydroxytryptamine (5‐HT) to modulate bradycardia induced in vivo by electrical stimulation of …
Number of citations: 13 onlinelibrary.wiley.com
E Calama, A Morán, AV Ortiz De Urbina, ML Martin… - Pharmacology, 2005 - karger.com
In the present work we studied the actions of the intra-arterial administration of meta-chlorophenylpiperazine ( m -CPP – a 5-HT 2C receptor agonist) in the hindquarters of the …
Number of citations: 5 karger.com
E Calama, M García, MJ Jarque, A Morán… - Journal of pharmacy …, 2003 - academic.oup.com
These studies were conducted to examine the role of the vasoactive mediators nitric oxide (NO) and adrenaline (epinephrine) in the serotonin (5-hydroxytryptamine; 5-HT)-induced …
Number of citations: 13 academic.oup.com
E Calama, AV Ortíz de Urbina, A Morán… - Clinical and …, 2005 - Wiley Online Library
In the present study, we analysed the effect of different doses of 5‐hydroxytryptamine (5‐HT; intravenous infusions of 0.001–40 µg/kg per min) in the autoperfused hindquarters of the rat …
Number of citations: 3 onlinelibrary.wiley.com
RIC Tubío, J Pérez-Maceira… - Journal of Experimental …, 2010 - journals.biologists.com
In this study, we evaluated, for the first time, the 5-HT (serotonin)-mediated control of glucose homeostasis in the rainbow trout Oncorhynchus mykiss. Intraperitoneal administration of 5-…
Number of citations: 13 journals.biologists.com
G Alpini, P Invernizzi, E Gaudio, J Venter, S Kopriva… - Cancer research, 2008 - AACR
… antagonists, all at 10 μmol/L (5HTR 1A antagonist, (S)-Way 100135 dihydrochloride; 5HTR 1B antagonist, SB216641 hydrochloride; 5HTR 1D antagonist, BRL 15572 hydrochloride; …
Number of citations: 116 aacrjournals.org
L Xue, M Camilleri, GR Locke III… - American Journal …, 2006 - journals.physiology.org
Fundic tone is maintained through a balance of excitatory and inhibitory input to fundic smooth muscle. The aim of this study was to determine the role of serotonin (5-HT) and 5-HT …
Number of citations: 21 journals.physiology.org

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